1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)- typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to achieve the desired substitutions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)- undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its biological activity.
Cyclization: Formation of additional rings can enhance the compound’s stability and activity.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions are often derivatives of the original compound, with modifications that can enhance or alter its biological activity .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anti-cancer agent, particularly as an FGFR inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting FGFRs. This inhibition disrupts the FGFR signaling pathway, which is involved in cell proliferation, migration, and survival. By blocking this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)- is unique due to its specific substitution pattern, which enhances its ability to inhibit FGFRs. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C11H6FIN4 |
---|---|
Molecular Weight |
340.09 g/mol |
IUPAC Name |
5-fluoro-2-iodo-3-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H6FIN4/c12-7-1-8-9(6-2-14-5-15-3-6)10(13)17-11(8)16-4-7/h1-5H,(H,16,17) |
InChI Key |
BEWGWPIPQXXPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=C(N2)I)C3=CN=CN=C3)F |
Origin of Product |
United States |
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